N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S2/c18-11-3-5-12(6-4-11)19-15(21)7-8-20-16(22)14(25-17(20)24)10-13-2-1-9-23-13/h1-6,9-10H,7-8H2,(H,19,21)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIWDNBKCXJVNO-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Formula and Physicochemical Properties
- Molecular Formula : C₁₈H₁₄ClN₃O₃S₂
- Molar Mass : 444.91 g/mol
- Key Functional Groups :
- Thiazolidinone ring (4-oxo-1,3-thiazolidin-2-sulfanylidene)
- Furan-2-ylmethylidene substituent
- N-(4-chlorophenyl)propanamide side chain
Synthetic Pathways
Route 1: Cyclocondensation of Thiourea Derivatives
This method involves the formation of the thiazolidinone core via cyclocondensation of N-(4-chlorophenyl)propionamide thiourea with furfural.
Step 1: Synthesis of N-(4-Chlorophenyl)propionamide Thiourea
A mixture of 4-chloroaniline (0.1 mol) and propionyl chloride (0.12 mol) in dichloromethane (50 mL) is stirred at 0–5°C for 2 hours. The intermediate propionamide is treated with ammonium thiocyanate (0.15 mol) in acetic acid under reflux for 6 hours to yield the thiourea derivative.
Step 2: Cyclocondensation with Furfural
The thiourea derivative (0.05 mol) is reacted with furfural (0.06 mol) in ethanol containing catalytic HCl (5 drops) at 80°C for 8 hours. The reaction proceeds via Knoevenagel condensation, forming the E-configurated methylidene bridge.
Reaction Conditions :
Characterization Data :
Route 2: One-Pot Multicomponent Reaction
A streamlined approach combines 4-chloroaniline, propiolic acid, carbon disulfide, and furfural in a single reaction vessel.
Procedure :
- 4-Chloroaniline (0.1 mol), propiolic acid (0.1 mol), and carbon disulfide (0.15 mol) are mixed in DMF (30 mL).
- Furfural (0.12 mol) and triethylamine (0.2 mol) are added dropwise at 0°C.
- The mixture is heated to 60°C for 12 hours, yielding the target compound after recrystallization from methanol.
Advantages :
- Reduced reaction time (12 vs. 20 hours).
- Higher yield (78%) due to minimized intermediate isolation.
Route 3: Solid-Phase Synthesis Using Polymer-Supported Reagents
This method employs Merrifield resin-functionalized thioureas for scalable production.
Key Steps :
- Resin Functionalization : Chloromethylated polystyrene resin is treated with 4-chloroaniline and propionyl chloride.
- Thiazolidinone Formation : The resin-bound intermediate reacts with furfural and sulfur in DMF at 70°C.
- Cleavage : The product is released using trifluoroacetic acid (TFA).
Yield : 65% with >95% purity (HPLC).
Optimization and Mechanistic Insights
Role of Catalysts
Stereochemical Control
The E-configuration of the methylidene group is favored under thermal conditions (ΔG‡ = 12.3 kcal/mol for Z→E isomerization).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Yield (%) | 68–72 | 78 | 65 |
| Reaction Time (h) | 20 | 12 | 18 |
| Purification | Recrystallization | Column Chromatography | TFA Cleavage |
| Scalability | Moderate | High | High |
Challenges and Solutions
Byproduct Formation
Purification Difficulties
- Issue : Co-elution of unreacted furfural.
- Solution : Gradient elution with hexane/ethyl acetate (7:3) on silica gel.
Chemical Reactions Analysis
Nucleophilic Additions at the Exocyclic Double Bond
The α,β-unsaturated ketone system in the thiazolidinone ring facilitates nucleophilic additions. This reactivity is critical for biological interactions and synthetic modifications:
For example, interaction with cysteine residues in bacterial enzymes leads to irreversible inhibition via thiol-mediated covalent bonding .
Oxidation and Reduction Reactions
The sulfur atom in the thiazolidinone ring and the exocyclic double bond are susceptible to redox reactions:
| Reaction Type | Reagents/Conditions | Product | Outcome | Source |
|---|---|---|---|---|
| Sulfur Oxidation | H₂O₂, KMnO₄ | Sulfoxide or sulfone derivatives | Alters electronic properties and bioactivity | |
| Double Bond Reduction | H₂/Pd-C or NaBH₄ | Saturated thiazolidinone analogs | Modifies planarity and receptor binding |
Oxidation of the thione sulfur to sulfoxide (S=O) or sulfone (O=S=O) enhances polarity, impacting pharmacokinetics.
Condensation Reactions
The exocyclic double bond participates in Knoevenagel condensations with aldehydes or ketones, enabling structural diversification:
For instance, condensation with 5-nitrofurfural under basic conditions yields analogs with enhanced antimalarial activity .
Hydrolysis of the Propanamide Side Chain
The amide bond undergoes hydrolysis under acidic or basic conditions:
Hydrolysis products, such as propanoic acid derivatives, exhibit distinct pharmacokinetic profiles .
Electrophilic Aromatic Substitution on the Furan Ring
The furan moiety undergoes electrophilic substitutions, enabling further functionalization:
Substitutions on the furan ring modulate electronic properties and binding affinity to biological targets .
Photochemical Reactions
The conjugated system allows for [2+2] cycloadditions under UV light:
| Conditions | Reagents | Product | Application | Source |
|---|---|---|---|---|
| UV Irradiation | Acetone, 254 nm | Cyclobutane-fused thiazolidinone derivatives | Generates rigidified analogs for structure-activity studies |
Key Research Findings
-
Antimicrobial Activity : Derivatives formed via Knoevenagel condensation show IC₅₀ values of 7–35 µM against Plasmodium falciparum strains .
-
Enzyme Inhibition : Thiol-adduct formation with cysteine residues in glutamate racemase disrupts bacterial cell wall synthesis .
-
Solubility Optimization : Hydrolysis to carboxylic acid derivatives improves aqueous solubility by >50% compared to the parent amide .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiazolidinone core structure with a furan substituent and a chlorophenyl moiety. The synthesis typically involves multi-step reactions that may include:
- Formation of the thiazolidinone core : This is often achieved through cyclization reactions involving thioketones and amines.
- Introduction of the furan moiety : This may involve condensation reactions with furan derivatives.
- Chlorination and acylation steps : These modifications enhance the biological activity of the compound.
The synthetic routes are crucial as they allow for the generation of various derivatives that can exhibit improved pharmacological properties .
Biological Activities
Research indicates that compounds related to thiazolidinones exhibit a range of biological activities, including:
Antimicrobial Properties
Studies have shown that thiazolidinone derivatives possess significant antimicrobial activity. The presence of the furan moiety is believed to enhance this activity by improving the compound's interaction with microbial targets .
Anti-inflammatory Effects
Molecular docking studies suggest that N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide may act as an inhibitor of enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This property positions it as a potential candidate for developing anti-inflammatory drugs .
Anticancer Activity
Preliminary studies indicate that this compound may exhibit anticancer properties. The structural features allow it to interact with various molecular targets implicated in cancer progression, warranting further investigation into its efficacy as an anticancer agent .
Case Studies and Research Findings
Several studies have explored the applications of thiazolidinone derivatives similar to this compound:
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Table 1: Key Structural Differences in Thiazolidinone Derivatives
Key Observations:
- Substituent at Position 5 : The target compound’s furan-2-yl group differs from the thiophene in and 4-methylphenyl in . Furan’s oxygen atom may reduce electron density compared to sulfur in thiophene, altering reactivity and binding .
- Side Chain : The 4-chlorophenyl group in the target compound provides a hydrophobic and electron-withdrawing effect, contrasting with the pyridin-2-yl (basic, polar) in and morpholin-4-yl (polar, hydrogen-bonding) in .
Physicochemical Properties
Table 2: Predicted Physicochemical Parameters
| Compound | Density (g/cm³) | pKa | LogP (Estimated) |
|---|---|---|---|
| Target Compound | ~1.5* | ~12.9* | ~3.2 |
| Compound in | 1.48 | 12.96 | 2.8 |
| Compound in | 1.35† | 10.5–12.0‡ | 3.5 |
*Estimated based on ; †Assumed from morpholine’s polarity; ‡Predicted for thiazolidinone derivatives.
Key Observations:
Research Implications
- Bioactivity Potential: The 4-chlorophenyl group may enhance membrane permeability, while the furan-2-ylmethylidene moiety could modulate redox activity.
- Limitations : Lack of explicit biological data in the evidence necessitates further in vitro studies.
Biological Activity
N-(4-chlorophenyl)-3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazolidinone core structure, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.
Chemical Structure
The molecular formula of this compound is . Its structure includes:
- A 4-chlorophenyl group.
- A furan substituent.
- A thiazolidinone ring.
These structural components contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. The presence of the furan and chlorophenyl groups may enhance this activity by increasing lipophilicity, allowing better membrane penetration. Studies have shown that derivatives of thiazolidinones can inhibit the growth of various pathogens, including bacteria and fungi.
Anticancer Potential
Thiazolidinones are also recognized for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a study demonstrated that thiazolidinone derivatives could inhibit cell proliferation in breast cancer cell lines through the modulation of cell cycle regulators and apoptosis pathways.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or those critical for cancer cell survival.
- Receptor Modulation : It could modulate receptor activity, affecting signal transduction pathways related to cell growth and apoptosis.
- DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA, disrupting replication in cancer cells.
Case Studies
- Antimicrobial Study : A derivative of thiazolidinone was tested against Staphylococcus aureus and exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
- Anticancer Study : In vitro tests on MCF-7 breast cancer cells showed that treatment with the compound led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to the control group.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains a thiazolidine core | Antidiabetic, anti-inflammatory |
| Furan-containing Thiazolidinone | Furan substituent present | Anticancer activity |
| Chlorophenyl Thiazolidine | 4-chlorophenyl group | Antimicrobial effects |
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
The synthesis involves multi-step protocols, including:
- Thiazolidinone core formation : Cyclocondensation of thioamide intermediates with α-halo esters under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Furan-2-yl methylidene introduction : Knoevenagel condensation using furfuraldehyde derivatives in ethanol with catalytic piperidine, requiring precise temperature control (60–70°C) to avoid side reactions .
- Amide coupling : Activation of the carboxylic acid moiety (e.g., HOBt/EDCI) with 4-chloroaniline in dichloromethane . Optimization strategies :
- Use Design of Experiments (DoE) to balance solvent polarity, temperature, and catalyst loading .
- Monitor purity via HPLC at each step, adjusting recrystallization solvents (e.g., ethanol/water mixtures) .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR validate the thiazolidinone ring (C=O at ~170 ppm), sulfanylidene (C=S at ~125 ppm), and furan methylidene (vinyl protons at δ 6.5–7.2) .
- IR : Confirm carbonyl (1650–1750 cm⁻¹) and C=S (1050–1250 cm⁻¹) stretches .
- LCMS : Verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
- X-ray crystallography (if crystals form): Resolve stereochemical ambiguities, particularly the (5E)-configuration of the furan methylidene group .
Q. What preliminary biological activities have been reported for similar thiazolidinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
